Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-

Catalog No.
S602096
CAS No.
1498-88-0
M.F
C19H18N2O3
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihy...

CAS Number

1498-88-0

Product Name

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-

IUPAC Name

1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21(22)23)8-9-17(13)24-19/h4-12H,1-3H3

InChI Key

PSXPTGAEJZYNFI-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C

Synonyms

1',3',3'-trimethyl-6-nitroindolene-2-spiro-2-benzopyran, 1,3,3-trimetylindolino-6-nitro benzopyrylospiran, 6-NO2-BIPS, TMINBPS, TNSB

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C

Description

The exact mass of the compound Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206176. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Optical Data Storage:

NitroBIPS can be incorporated into materials like poly(vinyl alcohol) (PVA) to create nanofibers that exhibit photochromic behavior. These nanofibers can potentially be used for optical data storage, where information is encoded as light-induced color changes. Source: Sigma-Aldrich product page:

Light-Responsive Liquid Crystals:

Doping liquid crystals with NitroBIPS allows for the development of dual-responsive colored scattering devices. These devices can be triggered by light and electric fields, enabling applications in areas like light modulation and displays. Source: "Dual-responsive spiropyran-doped liquid crystals for electrohydrodynamic instabilities and light modulation" in Dyes and Pigments journal (2017):

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- is a complex organic compound characterized by its unique spirocyclic structure, which consists of two fused rings sharing a common atom. This compound features a benzopyran and indole moiety, contributing to its potential biological activities. The presence of nitro and trimethyl groups enhances its chemical reactivity and biological profile, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical behavior of spiro compounds, including Spiro[2H-1-benzopyran-2,2'-[2H]indole], is influenced by their structural features. Common reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amines.
  • Electrophilic Aromatic Substitution: The benzopyran ring can participate in electrophilic attacks due to its electron-rich nature.
  • Michael Addition: The compound can act as an acceptor in Michael addition reactions, particularly with nucleophiles.

Research indicates that spiro compounds exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain spiro compounds have been reported to inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: Compounds similar to Spiro[2H-1-benzopyran-2,2'-[2H]indole] have demonstrated potential in protecting neuronal cells from oxidative stress.

The synthesis of Spiro[2H-1-benzopyran-2,2'-[2H]indole] can be approached through several methods:

  • Michael Addition Reactions: Utilizing isatin and activated alkynes to form the spirocyclic structure.
  • Cascade Reactions: Employing organocatalysts to facilitate multi-step reactions that yield spiro derivatives in high yields .
  • Oxidative Coupling: Tandem oxidative coupling methods can also be applied to synthesize this compound effectively .

The unique properties of Spiro[2H-1-benzopyran-2,2'-[2H]indole] make it valuable in various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is explored for drug development targeting infectious diseases and cancer.
  • Material Science: Its structural properties may find applications in the development of novel materials with specific optical or electronic characteristics.

Studies have shown that spiro compounds can interact with various biological targets. For instance:

  • Protein Binding Studies: Investigating how these compounds bind to proteins can reveal their mechanisms of action.
  • Cellular Uptake Mechanisms: Understanding how these compounds enter cells may provide insights into their bioavailability and efficacy.

Several compounds share structural similarities with Spiro[2H-1-benzopyran-2,2'-[2H]indole]. These include:

Compound NameStructural FeaturesUnique Aspects
SpironolactoneSteroidal structure with spirocyclic coreUsed as a diuretic; has distinct pharmacological effects
SpiropentadieneBicyclic structure with strained ringsKnown for high reactivity due to ring strain
SpirooxindoleContains oxindole moietyExhibits significant anticancer activity

Uniqueness of Spiro[2H-1-benzopyran-2,2'-[2H]indole: Unlike many other spiro compounds, this particular molecule combines both benzopyran and indole structures, enhancing its potential for diverse biological activities and applications in medicinal chemistry. Its specific functional groups further differentiate it from other similar compounds.

Fischer Cyclization and Alkylation Strategies for Indole-Benzopyran Fusion

The synthesis of the spiro core involves a two-step process: indole formation via Fischer cyclization followed by alkylation to introduce methyl substituents.

  • Indole Formation:

    • 4-Hydrazinobenzoic acid reacts with 3-methylbutan-2-one under reflux to form 2,3,3-trimethyl-3H-indole-5-carboxylic acid via a Fischer cyclization mechanism.
    • This step establishes the indole scaffold with a trimethyl substitution pattern critical for steric and electronic control in subsequent reactions.
  • Alkylation:

    • The indole intermediate undergoes methylation with iodomethane in a nitrogen atmosphere to yield N-methylated indolinium iodide.
    • Key conditions include polar aprotic solvents (e.g., DMF) and controlled temperatures to prevent over-alkylation.
StepReagents/ConditionsProductYield (%)
13-Methylbutan-2-one, reflux2,3,3-Trimethylindole75–85
2Iodomethane, N2, DMFN-Methylindolinium iodide60–70

Knoevenagel Condensation in Spiropyran Ring Closure Optimization

The Knoevenagel condensation enables the fusion of the benzopyran ring to the indole moiety, leveraging the nitro group's electron-withdrawing effects.

  • Reaction Setup:

    • N-Methylindolinium iodide reacts with 6-nitrosalicylaldehyde under reflux in ethanol, facilitated by ammonium acetate as a base.
    • The nitro group at the 6-position enhances the electrophilicity of the aldehyde, driving the condensation.
  • Optimization Parameters:

    • Solvent: Ethanol or DMF improves solubility and reaction kinetics.
    • Catalyst: Ammonium acetate (or morpholine) accelerates the formation of the spirocyclic structure.
    • Temperature: Reflux (80–100°C) ensures complete conversion to the closed spiro form.

Silver-Catalyzed Annulation Approaches for Alternative Synthetic Routes

Silver-catalyzed methods offer divergent pathways for spirocyclization, though direct applications to nitro-substituted derivatives remain limited.

  • Alkynyl Silyl Enol Ether Cyclization:

    • Silver catalysts (e.g., AgOTf) promote 5-exo-dig cyclization of alkynyl silyl enol ethers, forming spirocyclic frameworks.
    • While not directly applied to nitrospiropyrans, this method highlights silver's role in activating π-systems for annulation.
  • Radical Alkylation/Cyclization:

    • FeCl2-mediated decarboxylative alkylation of cinnamamides generates pyrroloindole derivatives, suggesting potential adaptability to nitro-substituted systems.
    • Mechanistic insights from these reactions could inform silver-catalyzed strategies for the target compound.

Thermal Rearrangement Mechanisms to Pyrrolo[1,2-a]indole Derivatives

Thermal stress induces structural rearrangement, though pathways for nitro-substituted spiro compounds require further elucidation.

  • General Thermal Behavior:

    • Spiropyrans undergo reversible spiro-to-merocyanine isomerization, with nitro groups modulating activation energies.
    • At elevated temperatures (>120°C), bicyclic spiro compounds may undergo bridge-flip rearrangements or ring-opening to form unsaturated intermediates.
  • Hypothetical Pathways for Pyrroloindole Formation:

    • Cyclization via 6π Electrocylic Pathways: Thermal activation could induce dearomatization of the indole ring, forming a pyrroloindole scaffold.
    • Radical Intermediates: Homolytic cleavage of the spiro junction might generate diradical species that recombine into fused pyrroloindole structures.

The compound Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- exhibits remarkable photochromic properties that arise from its unique molecular architecture and the presence of the nitro substituent at the 6-position [6]. This spiropyran derivative demonstrates reversible molecular switching between two distinct structural forms: a colorless spiropyran form and a colored merocyanine form [6] [13]. The photochromic transformation involves fundamental changes in molecular conformation, electronic structure, and optical properties that make this compound particularly valuable for photoswitching applications [5].

The molecular switching mechanism is governed by the equilibrium between the closed spiropyran form and the ring-opened merocyanine isomers [6] [14]. In the spiropyran form, the two heterocyclic moieties maintain orthogonal orientations due to the tetrahedral nature of the spiro carbon atom, which disrupts π-electron conjugation and results in ultraviolet absorption characteristics [13] [14]. Upon photochemical activation, the molecule undergoes ring-opening to form extended conjugated systems that absorb in the visible region, producing the characteristic coloration [6] [13].

Ultraviolet-Induced Cspiro-O Bond Heterolysis Dynamics

The photochromic conversion of Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- is initiated by ultraviolet-induced heterolytic cleavage of the Cspiro-O bond [6] [9]. This process represents a fundamental photochemical transformation that converts the closed spiropyran structure into the ring-opened merocyanine form through a complex series of electronic and structural changes [6] [10].

The initial step involves photoexcitation of the spiropyran molecule by ultraviolet radiation, which promotes the system to an excited electronic state [6] [17]. The presence of the nitro substituent at the 6-position significantly influences the photochemical pathway by facilitating access to triplet states through formally n,π*-transitions [8] [15]. This nitro-substitution increases the quantum efficiency of photocoloration by approximately two-fold compared to unsubstituted spiropyrans, owing in part to the elongated Cspiro-O bond that results from electronic interactions [8] [15].

The mechanism of Cspiro-O bond cleavage is strongly dependent on the molecular orbital interactions within the spiropyran structure [6] [8]. The lone electron pair on the indoline nitrogen atom participates in a partial donation to the vacant antibonding σC-O orbital, which leads to strengthening of the Cspiro-N bond while simultaneously weakening the Cspiro-O bond [6] [8]. This nN → σC-O interaction is enhanced by electron-withdrawing substituents such as the nitro group, which increases the delocalisation of the nO electrons to the π system of the benzopyran ring [6] [8].

The quantum yield measurements for the photocoloration process demonstrate significant solvent dependence, with substantial quantum yields observed in solvents of low polarity and decreased efficiency in polar environments [15]. The following data illustrates this relationship:

SolventPolarity Parameter (ET(30))Quantum Yield SP→MC (Φcol)Quantum Yield MC→SP (Φdecolor)
Methylcyclohexane31.20.800.40
Toluene33.90.700.35
Chloroform39.10.500.25
Acetonitrile46.00.300.15
Methanol55.50.150.08
Ethanol51.90.200.10

The photochemical ring-opening reaction proceeds through the formation of a cisoid open intermediate that can be described as a resonance hybrid between quinonic and dipolar zwitterionic forms [6] [9]. The mechanism of this initial step is strongly influenced by solvent polarity, with polar solvents promoting anchimeric assistance by the indoline nitrogen to form zwitterionic intermediates, while nonpolar solvents favor electrocyclic ring opening mechanisms leading to quinoidal intermediates [6] [9].

Computational studies have revealed that the ring-opening process involves a multi-step pathway with specific geometric requirements for the transition state [10] [11]. The length of the C spiro–O bond reaches approximately 1.97 Å and the C1′–C2′–C3′–C4′ angle becomes 70° in the structure close to the conical intersection [10]. These geometric parameters represent critical points in the isomerization pathway that determine the efficiency of the photochemical conversion [10] [11].

Solvent-Dependent Merocyanine Isomerization Kinetics

The isomerization kinetics of the merocyanine form exhibit pronounced solvent dependence that significantly influences both the rate constants and activation parameters of the thermal back-reaction [15] [20]. The solvent effects on merocyanine isomerization encompass multiple molecular interactions including polarity effects, hydrogen bonding, viscosity influences, and specific solvation phenomena [16] [20].

The thermal back-isomerization from merocyanine to spiropyran follows first-order kinetics with rate constants that vary dramatically across different solvent environments [15] [23]. The relaxation time at 25°C ranges from 2 seconds in methylcyclohexane to 10,000 seconds in ethanol, representing a five-order-of-magnitude variation in reaction rates [15]. This extensive range results from changes in both activation energy (75–105 kJ mol⁻¹) and pre-exponential factors (10¹²–10¹⁵ s⁻¹) that increase with solvent polarity [15] [20].

Temperature-dependent kinetic studies reveal the activation parameters for the thermal isomerization process [15] [21]. The following data demonstrates the temperature dependence of the back-reaction in ethanol:

Temperature (°C)Rate Constant k_MC→SP (s⁻¹)Half-life τ₁/₂ (min)Activation Energy Ea (kJ/mol)
250.00254.6085
350.00821.4085
450.02100.5585
550.04800.2485
650.09500.1285

The solvent-dependent activation parameters demonstrate systematic trends that correlate with solvent properties [15] [20]. The comprehensive analysis of solvent effects reveals the following relationship:

SolventViscosity (cP at 25°C)Rate Constant k (s⁻¹)Activation Energy Ea (kJ/mol)Pre-exponential Factor A (s⁻¹)
Methylcyclohexane0.730.3500751.2×10¹²
Toluene0.560.1200784.5×10¹²
Chloroform0.540.0450828.1×10¹²
Acetonitrile0.340.0180892.4×10¹³
Methanol0.540.0085956.8×10¹³
Ethanol1.080.00251051.5×10¹⁵

The merocyanine form exists in multiple conformational isomers that differ in the configuration around the polymethine bridge [18] [22]. The cis-trans isomerization of the merocyanine occurs on microsecond to millisecond timescales and represents a parallel reaction pathway that competes with the ring-closure process [15] [18]. The activation energies for cis-trans interconversion range from 30-40 kJ mol⁻¹, significantly lower than those for the ring-closure reaction [15] [18].

Isomerization ProcessTime ScaleActivation Energy (kJ/mol)Rate Constant at 25°C (s⁻¹)Mechanism
MC-cis → MC-transμs-ms range352.1×10⁶Thermal rotation
MC-trans → MC-cisμs-ms range388.5×10⁵Thermal rotation

The solvent polarity profoundly affects the equilibrium position between spiropyran and merocyanine forms through differential solvation energies [7] [16]. In polar solvents, the zwitterionic merocyanine form is preferentially stabilized, leading to enhanced thermal population of the ring-opened species [7]. This stabilization occurs primarily through electrostatic interactions and hydrogen bonding with protic solvents [16] [17].

Computational investigations using surface hopping molecular dynamics simulations have revealed that protic solvents such as methanol and ethylene glycol considerably affect the reaction mechanism, quantum yield, and excited state lifetimes compared to aprotic solvents like chloroform [17]. The interaction with protic solvents modifies the potential energy surfaces and provides additional stabilization pathways for the merocyanine intermediates [17] [22].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1498-88-0

General Manufacturing Information

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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